molecular formula C14H24O4 B2981293 (1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate CAS No. 2551120-31-9

(1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate

Cat. No. B2981293
CAS RN: 2551120-31-9
M. Wt: 256.342
InChI Key: NSGUPCRVTVFABG-UHFFFAOYSA-N
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Description

(1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A). It is a type of antidepressant drug that is used to treat major depressive disorder and social anxiety disorder. Moclobemide is a unique antidepressant drug because it has a low risk of causing side effects, such as weight gain, sexual dysfunction, and sedation.

Scientific Research Applications

Mass Spectrometry Studies

Mass spectrometric studies have explored the behavior of cyclopropanes with electronegative substituents, revealing extensive randomization of methoxy groups before molecular ion decomposition (Kolsaker, Kvarsnes, & Storesund, 1986).

Photochemistry Research

Research into the photochemistry of cyclopropenes indicates the conversion of cyclopropene to furan products under certain conditions, showcasing the potential for synthetic applications (Pincock & Moutsokapas, 1977).

Methoxycarbonylmethylation

The methoxycarbonylmethylation of aldehydes via siloxycyclopropanes leading to various intermediates demonstrates the compound's utility in organic synthesis (Reissig, Reichelt, & Kunz, 2003).

Lewis Acid-Catalyzed Reactions

Lewis acid-catalyzed reactions with arylmethylenecyclopropanes result in functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, suggesting applications in the synthesis of complex organic molecules (Yao & Shi, 2007).

Antimicrobial and Antioxidant Studies

The synthesis of lignan conjugates via cyclopropanation for in vitro antimicrobial and antioxidant activities highlights the potential pharmaceutical applications of these compounds (Raghavendra et al., 2016).

Gold-Catalyzed Rearrangements

Gold-catalyzed rearrangements of (silylcyclopropenyl)methyl ethers into (silylmethylene)cyclopropanes reveal the compound's utility in catalysis and synthetic chemistry (Hiault et al., 2016).

properties

IUPAC Name

(1-methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-3-4-12-9-11(5-8-17-12)13(15)18-10-14(16-2)6-7-14/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGUPCRVTVFABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(CCO1)C(=O)OCC2(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate

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